molecular formula C12H18N2O B2918055 [6-(Cyclohexyloxy)pyridin-3-yl]methanamine CAS No. 928648-57-1

[6-(Cyclohexyloxy)pyridin-3-yl]methanamine

Cat. No.: B2918055
CAS No.: 928648-57-1
M. Wt: 206.289
InChI Key: KBEXCOQBYDIUNO-UHFFFAOYSA-N
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Description

[6-(Cyclohexyloxy)pyridin-3-yl]methanamine is a pyridine derivative featuring a cyclohexyloxy substituent at the 6-position and a methanamine group at the 3-position of the pyridine ring. The cyclohexyloxy group imparts significant lipophilicity and steric bulk, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

(6-cyclohexyloxypyridin-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-10-6-7-12(14-9-10)15-11-4-2-1-3-5-11/h6-7,9,11H,1-5,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEXCOQBYDIUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=C(C=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928648-57-1
Record name 1-[6-(cyclohexyloxy)pyridin-3-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-(Cyclohexyloxy)pyridin-3-yl]methanamine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [6-(Cyclohexyloxy)pyridin-3-yl]methanamine can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [6-(Cyclohexyloxy)pyridin-3-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclohexyloxy group and the methanamine group contribute to the compound’s binding affinity and specificity. The pyridine ring can participate in π-π interactions and hydrogen bonding, which are crucial for the compound’s biological activity.

Comparison with Similar Compounds

The following table summarizes key structural analogs of [6-(Cyclohexyloxy)pyridin-3-yl]methanamine, highlighting differences in substituents, molecular properties, and available

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Physical State Key Data/Notes References
This compound C₁₂H₁₈N₂O 206.29* Cyclohexyloxy Solid† High lipophilicity; bulky substituent
[6-(Cyclopentyloxy)pyridin-3-yl]methanamine C₁₁H₁₆N₂O 192.26 Cyclopentyloxy Liquid Stored at 4°C; less bulky than cyclohexyl
[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine C₁₀H₁₄N₂O 178.23 Cyclopropylmethoxy Solid ≥95% purity; strained cyclopropane ring
[6-(Propan-2-yloxy)pyridin-3-yl]methanamine C₉H₁₄N₂O 166.22 Isopropoxy Not reported Smaller alkoxy group; likely higher solubility
[6-(2-Methoxyethoxy)pyridin-3-yl]methanamine C₉H₁₄N₂O₂ 182.22 Methoxyethoxy Not reported Ether oxygen enhances hydrophilicity
[6-(2-Methyl-1H-imidazol-1-yl)pyridin-3-yl]methanamine C₁₀H₁₂N₄ 188.23 Imidazole Not reported Introduces hydrogen-bonding capability
[6-(Azepan-1-yl)pyridin-3-yl]methanamine C₁₂H₁₉N₃ 205.31 Azepane (7-membered amine) Not reported Nitrogen-rich; potential for diverse interactions
(6-Methylpyridin-3-yl)methanamine C₇H₁₀N₂ 122.17 Methyl Solid 95+% purity; minimal steric hindrance

*Calculated molecular weight based on formula. †Inferred from analogs.

Key Structural and Functional Comparisons

Substituent Effects on Lipophilicity and Solubility
  • Cyclohexyloxy vs. Cyclopentyloxy : The cyclohexyl group (C₁₂H₁₈N₂O) increases lipophilicity (logP) compared to the cyclopentyl analog (C₁₁H₁₆N₂O), which is a liquid at 4°C .
  • Cyclopropylmethoxy : The strained cyclopropane ring (C₁₀H₁₄N₂O) may reduce conformational flexibility but enhance metabolic stability .
  • Isopropoxy and Methoxyethoxy : Smaller alkoxy groups (C₉H₁₄N₂O and C₉H₁₄N₂O₂) likely improve aqueous solubility due to reduced steric bulk and polar oxygen atoms .
Electronic and Steric Properties

Biological Activity

[6-(Cyclohexyloxy)pyridin-3-yl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexyloxy group and a methanamine moiety, which contribute to its unique interaction with biological targets. The structural formula can be represented as follows:

C13H18N2O\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyclohexyloxy group enhances its binding affinity, while the methanamine group facilitates hydrogen bonding and π-π interactions with target molecules. This mechanism is crucial for its potential use in drug development.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, making it a valuable tool in studying enzyme kinetics and pathways. For instance, it has been shown to inhibit enzymes that interact with pyridine derivatives, which are often involved in metabolic pathways .

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activities against various pathogens. A study evaluating similar pyridine analogues noted that modifications in the pyridine structure could enhance antimicrobial efficacy, suggesting that this compound may exhibit similar properties .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound. Compounds with similar structures have shown inhibitory effects on cancer cell proliferation, indicating that this compound may also possess anticancer properties. The specific mechanisms involve modulation of signaling pathways related to cell growth and apoptosis .

Table 1: Summary of Biological Activities

Activity IC50 (μM) Reference
Enzyme Inhibition2.5 ± 0.7
Antimicrobial ActivityVaries
Anticancer ActivityVaries

Case Study: Anticancer Efficacy

A case study involving the use of this compound in B16 melanoma cells demonstrated significant inhibition of melanin production when stimulated by α-MSH, with an IC50 value comparable to established controls like kojic acid . This suggests that the compound may interfere with melanin synthesis pathways, potentially offering therapeutic avenues for skin-related conditions.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the cyclohexyloxy and methanamine groups can significantly influence the biological activity of related compounds. For instance, replacing the methanamine with other amine types alters binding affinity and biological efficacy, highlighting the importance of these functional groups in drug design .

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